molecular formula C16H23NO2 B14368618 N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide CAS No. 90257-53-7

N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide

Cat. No.: B14368618
CAS No.: 90257-53-7
M. Wt: 261.36 g/mol
InChI Key: ZTPLGDPAWJAMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide is an organic compound with a complex structure that includes an ethoxy group, a methyl group, and a prop-2-en-1-yl group attached to a phenyl ring, which is further connected to a 2-methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method is the alkylation of a phenol derivative with ethyl iodide to introduce the ethoxy group, followed by Friedel-Crafts alkylation to add the prop-2-en-1-yl group. The final step involves the acylation of the phenyl ring with 2-methylpropanoyl chloride in the presence of a base to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids can be employed to enhance the efficiency of the Friedel-Crafts alkylation step, while automated systems can ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-yl group can be oxidized to form an epoxide or a diol.

    Reduction: The amide group can be reduced to an amine using reagents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of epoxides or diols.

    Reduction: Conversion of the amide to an amine.

    Substitution: Replacement of the ethoxy group with other nucleophiles.

Scientific Research Applications

N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, if it exhibits antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. The exact molecular targets and pathways would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    N-[4-Ethoxy-3-methylphenyl]-2-methylpropanamide: Lacks the prop-2-en-1-yl group.

    N-[4-Ethoxy-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide: Lacks the 3-methyl group.

    N-[4-Methoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide: Has a methoxy group instead of an ethoxy group.

Uniqueness

N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the ethoxy, methyl, and prop-2-en-1-yl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

CAS No.

90257-53-7

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

N-(4-ethoxy-3-methyl-5-prop-2-enylphenyl)-2-methylpropanamide

InChI

InChI=1S/C16H23NO2/c1-6-8-13-10-14(17-16(18)11(3)4)9-12(5)15(13)19-7-2/h6,9-11H,1,7-8H2,2-5H3,(H,17,18)

InChI Key

ZTPLGDPAWJAMFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1C)NC(=O)C(C)C)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.